molecular formula C6H6ClN3O3 B13447980 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione CAS No. 22283-13-2

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B13447980
CAS No.: 22283-13-2
M. Wt: 203.58 g/mol
InChI Key: MKPYZDPKJIIYNG-UHFFFAOYSA-N
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Description

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a versatile uracil-based building block designed for advanced organic synthesis and medicinal chemistry research. Its structure, featuring both a nucleophilic 6-amino group and an electrophilic chloroacetyl moiety, makes it a valuable precursor for constructing complex nitrogen-containing heterocycles, particularly through multi-component reactions (MCRs) which are a significant green chemistry technique . This compound serves as a critical scaffold for developing novel pyrido[2,3-d]pyrimidine derivatives, which are promising multi-target therapeutic agents . Research on analogous 6-aminouracil structures has demonstrated their potential as cores for molecules with potent biological activities, including anticancer, antimicrobial, antioxidant, and anti-Alzheimer properties . In drug discovery, such compounds are investigated as inhibitors of key biological targets like the epidermal growth factor receptor (EGFR), both wild-type and mutant isoforms, which are relevant in cancers such as non-small-cell lung carcinoma . Furthermore, the 6-aminouracil scaffold is found in compounds evaluated for antibacterial efficacy against pathogens like E. coli and S. aureus . The reactivity of the chloroacetyl group allows for further functionalization, enabling researchers to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This reagent is intended for use in the synthesis of new chemical entities to explore their therapeutic potential and mechanism of action.

Properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O3/c7-1-2(11)3-4(8)9-6(13)10-5(3)12/h1H2,(H4,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYZDPKJIIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C1=C(NC(=O)NC1=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291939
Record name 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22283-13-2
Record name NSC79222
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-(chloroacetyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation of 5,6-Diaminouracil Derivatives

One of the earliest and most straightforward methods involves the condensation of 5,6-diaminouracil derivatives with chloroacetyl compounds. This approach leverages the nucleophilic amino groups of uracil derivatives to attack electrophilic chloroacetyl intermediates, forming the desired chloroacetylated pyrimidine.

Reaction Scheme:

5,6-Diaminouracil derivative + Chloroacetyl chloride → 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione

Reaction Conditions:

  • Solvent: Typically ethanol or dimethylformamide (DMF)
  • Catalyst: Usually none, but sometimes triethylamine is used to neutralize HCl
  • Temperature: Reflux conditions (~80-100°C)
  • Duration: 4–8 hours

Notes:

  • The reaction proceeds via nucleophilic attack of amino groups on the chloroacetyl chloride.
  • The process is efficient, yielding high purity products verified via spectral analysis.

Variations Using Acylation with Chloroacetyl Anhydride

Alternatively, chloroacetyl anhydride can be employed to acylate uracil derivatives directly, followed by cyclization to form the pyrimidine ring.

Multicomponent Synthesis via Condensation Reactions

One-Pot Three-Component Condensation

Recent advances have introduced green and cost-effective multicomponent reactions (MCRs) for synthesizing pyrimidine derivatives, including This compound .

Method:

  • Reactants: p-Chlorobenzaldehyde, malononitrile, and thiobarbituric acid
  • Catalyst: Zinc oxide, ferrosoferric oxide, or trimanganese tetraoxide nanoparticles
  • Solvent: Aqueous or ethanol-based medium

Reaction Conditions:

  • Temperature: Reflux or microwave irradiation
  • Time: Short durations (~10-30 minutes)
  • Process: One-pot, three-component condensation

Outcome:

  • Formation of pyrano[2,3-d]pyrimidine derivatives, which can be further functionalized to obtain the target compound.

Mechanism

The process involves initial Knoevenagel condensation, followed by cyclization and dehydration steps, leading to the pyrimidine core with the chloroacetyl group introduced via subsequent halogenation or acylation steps.

Synthesis via Nucleophilic Substitution on Chloropyrimidines

Direct Substitution on 6-Chloro-Substituted Pyrimidines

The presence of a chloro group at position 5 or 4 of pyrimidine allows nucleophilic substitution with amino groups or other nucleophiles to introduce amino functionalities.

Reaction:

6-Chloro-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione + Amine → Substituted pyrimidine derivative

Reaction Conditions:

  • Solvent: Ethanol or DMF
  • Base: Potassium carbonate or sodium hydroxide
  • Temperature: 80-120°C
  • Time: 2–6 hours

This method is often used to modify the pyrimidine ring post-synthesis, enhancing biological activity.

Summary of Reaction Conditions and Yields

Method Reagents Solvent Catalyst Temperature Time Yield References
Condensation of uracil derivatives 5,6-Diaminouracil, chloroacetyl chloride Ethanol/DMF None/Triethylamine Reflux (~80-100°C) 4–8 h High ,
Multicomponent synthesis p-Chlorobenzaldehyde, malononitrile, thiobarbituric acid Water/Ethanol Nanoparticles Microwave/Reflux 10–30 min Moderate to high
Nucleophilic substitution Chloropyrimidine derivatives + amines Ethanol/DMF K₂CO₃ 80–120°C 2–6 h Variable ,
Starting from 2,6-diamino-4-chloropyrimidine Diazotization + acylation Aqueous None 0–100°C Several hours Good

Notes on Reaction Optimization and Purification

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions can vary, but they often involve elevated temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-5-(2-chloroacetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The chloroacetyl group in the target compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) to form bioactive heterocycles . Thiazole or cyclohexenyl substituents (e.g., compounds 3a and 15) introduce steric bulk, affecting binding to biological targets .

Synthetic Yields: The target compound and its analogues (e.g., compound 18) often show moderate yields (35–65%) due to competing side reactions during chloroacetylation . Higher yields (e.g., 65% for compound 3a) are achieved with less reactive substituents like cyclohexenylamino groups .

Key Insights:

  • The chloroacetyl group correlates with anti-proliferative activity , likely through alkylation of cellular nucleophiles (e.g., cysteine residues in kinases) .
  • Antimicrobial activity is enhanced in analogues with aromatic or heterocyclic substituents (e.g., thiazole in compound 15), which may disrupt bacterial membranes or enzymes .
  • Simplified derivatives (e.g., 1,3-dimethyl substitution) show improved pharmacokinetic profiles but reduced potency .

Physicochemical Properties

Table 3: Physicochemical Parameters

Compound Name LogP (Calculated) Solubility (mg/mL) Melting Point (°C) Reference
6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione 0.98 ~10 (DMF) Not reported
6-Amino-1-isobutyl-3-methylpyrimidine-2,4(1H,3H)-dione (18) 1.54 ~5 (Ethanol) 184–185
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 0.45 ~20 (Water) 245–247
  • LogP Trends: Chloroacetyl and isobutyl groups increase lipophilicity, whereas polar substituents (e.g., hydroxyl or amino groups) enhance aqueous solubility .
  • Melting Points : Higher melting points (>200°C) are observed in rigid, planar structures (e.g., compound 14) due to strong crystal lattice interactions .

Biological Activity

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer therapy and antimicrobial activity. The following sections delve into its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C9H10ClN3O3
  • Molecular Weight : Approximately 192.6 g/mol
  • CAS Number : 60331-15-9

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinases (CDKs), particularly CDK2. This interaction leads to the inhibition of cell cycle progression by preventing the phosphorylation of target proteins essential for cell cycle regulation. The compound's ability to bind specifically to CDK2 suggests its potential as an anticancer agent.

Inhibition of Cell Proliferation

Research indicates that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in A549 (human lung adenocarcinoma) cells and arrest the cell cycle at the S phase, demonstrating its potency as an antiproliferative agent .

Antiviral and Antibacterial Properties

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral and antibacterial activities. Its mechanism likely involves interference with nucleic acid metabolism, which is crucial for the replication of pathogens .

Synthesis

The synthesis of this compound typically involves the condensation of 5,6-diaminouracil derivatives with chloroacetic acid. Various reagents such as potassium permanganate and sodium borohydride are often employed to facilitate this process. The reaction conditions can be optimized based on the desired product characteristics .

Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer). The compound demonstrated significant antiproliferative activity with IC50 values ranging from 2.3 µM to 176.5 µM across different cell lines .

Cell Line IC50 Value (µM) Mechanism
A5495.9Induces apoptosis
SW-4802.3Cell cycle arrest
MCF-75.65Apoptotic pathways

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antiproliferative activities compared to unsubstituted variants. Additionally, bulky substitutions were found to increase inhibitory activity .

Q & A

Q. What are the common synthetic routes for 6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Step 1 : React 6-aminouracil with chloroacetyl chloride in acidic conditions to introduce the chloroacetyl group at the 5-position .

  • Step 2 : Optimize reaction conditions (e.g., ice-cold sodium nitrite and sodium azide for diazotization-azidation) to improve yield and purity .

  • Key Solvents : Dimethylformamide (DMF) or acetonitrile under reflux are commonly used to facilitate high-temperature reactions .

    • Data Table :
Reaction StepReagents/ConditionsYield RangeReference
DiazotizationNaNO₂, HCl, 0°C60-75%
AzidationNaN₃, 0°C, 30 min70-85%

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on substituent effects. For instance, the chloroacetyl group’s methylene protons appear as a singlet near δ 4.2–4.5 ppm, while the pyrimidine ring protons resonate downfield (δ 8.0–10.5 ppm) .
  • LCMS : Confirm molecular weight via [M+H]⁺ peaks. Derivatives often show fragmentation patterns corresponding to loss of Cl (e.g., m/z 35.5) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
  • Catalysts : Potassium carbonate promotes alkylation/arylation reactions by deprotonating nucleophiles .
  • Temperature Control : Reflux conditions (80-120°C) improve kinetics but require careful monitoring to avoid decomposition .
  • Example : Alkylation of the 1-position with benzyl chlorides in DMF/K₂CO₃ achieved 78% yield for pyrido[2,3-d]pyrimidine derivatives .

Q. What strategies address discrepancies in reported biological activities of derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., chloroacetyl vs. thiazolyl groups) to isolate pharmacophoric motifs .

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for anticancer screening) and positive controls (e.g., doxorubicin) to normalize activity data .

  • Data Reconciliation : Cross-validate conflicting results (e.g., antimicrobial vs. anticancer activity) via dose-response curves and statistical analysis (p < 0.05) .

    • Data Table :
DerivativeBiological Activity (IC₅₀)Assay ModelReference
Thieno[2,3-d]pyrimidine12 µM (Anticancer)MCF-7 cells
Oxadiazolylmethyl8 µM (Antiviral)HSV-1 replication

Q. How to design analogues for specific biological targets using this scaffold?

  • Methodological Answer :
  • Targeted Modifications :
  • CNS Disorders : Introduce lipophilic groups (e.g., pyrrolidinylmethyl) to enhance blood-brain barrier penetration .
  • Antiviral Agents : Incorporate oxadiazole or thiazole rings to mimic nucleoside structures and inhibit viral polymerases .
  • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like eEF-2K or viral proteases .
  • In Vivo Validation : Assess pharmacokinetics (t₁/₂, Cmax) in rodent models after confirming in vitro efficacy .

Key Considerations for Experimental Design

  • Contradiction Analysis : When biological activity varies across studies, verify compound purity (>95% via HPLC) and confirm stereochemistry (e.g., chiral centers in thienopyrimidine derivatives) .
  • Safety Protocols : Handle chloroacetyl intermediates with PPE (gloves, goggles) due to alkylating toxicity; dispose waste via neutralization with NaHCO₃ .

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